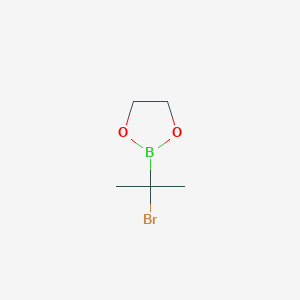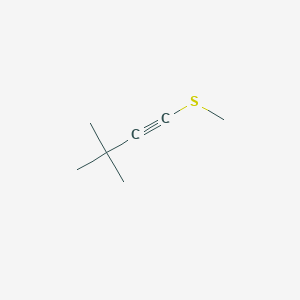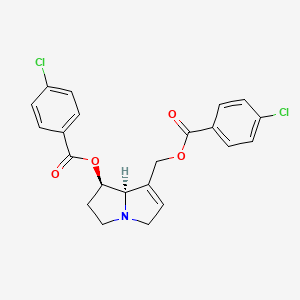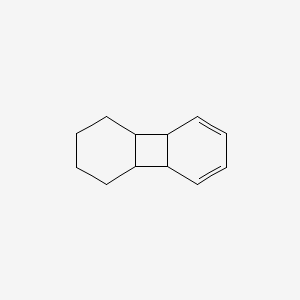![molecular formula C16H11ClO3 B14678334 3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one CAS No. 39868-42-3](/img/structure/B14678334.png)
3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one is an organic compound that features a benzofuran core structure with a chlorinated phenoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one typically involves the reaction of 4-chloro-3-methylphenol with appropriate benzofuran derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorinated phenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzofuran derivatives, while substitution reactions can produce a variety of phenoxy-substituted compounds.
Wissenschaftliche Forschungsanwendungen
3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
- 4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
- 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde
Uniqueness
3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzofuran core and chlorinated phenoxy substituent make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
39868-42-3 |
|---|---|
Molekularformel |
C16H11ClO3 |
Molekulargewicht |
286.71 g/mol |
IUPAC-Name |
3-[(4-chloro-3-methylphenoxy)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C16H11ClO3/c1-10-8-11(6-7-14(10)17)19-9-15-12-4-2-3-5-13(12)16(18)20-15/h2-9H,1H3 |
InChI-Schlüssel |
PZAVTHQMCSDDBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC=C2C3=CC=CC=C3C(=O)O2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)





![3-[(3S,5S,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14678287.png)

![[3,3-Bis(4-chlorophenyl)propyl]phosphanethione](/img/structure/B14678296.png)

![(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14678303.png)

![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)
